N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1H-imidazole-2-carbohydrazide
Description
N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1H-imidazole-2-carbohydrazide is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. This pyridinyl moiety is linked via a carbohydrazide bridge to a 1-methyl-1H-imidazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent contributes to electronic effects and binding specificity.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylimidazole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N5O/c1-20-3-2-16-9(20)10(21)19-18-8-7(12)4-6(5-17-8)11(13,14)15/h2-5H,1H3,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUUYIAHYOWYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119508 | |
| Record name | 1-Methyl-1H-imidazole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400078-06-0 | |
| Record name | 1-Methyl-1H-imidazole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400078-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-imidazole-2-carboxylic acid 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that this compound is used in the context of antimalarial drug discovery. Therefore, it is likely that its targets are proteins or enzymes essential for the survival and replication of the malaria parasite.
Mode of Action
It is suggested that the compound’s biological activities are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Given its use in antimalarial research, it is likely that it interferes with pathways crucial for the life cycle of the malaria parasite.
Biological Activity
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1H-imidazole-2-carbohydrazide is a synthetic compound with the molecular formula C11H9ClF3N5O. It features a complex structure that includes a pyridine ring, an imidazole moiety, and various functional groups such as chlorine and trifluoromethyl. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antimalarial research.
Antiviral Properties
Research suggests that compounds similar to this compound exhibit significant antiviral activity. For example, studies have indicated that certain imidazole derivatives can inhibit viral replication in vitro, showcasing their potential as antiviral agents. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and membrane permeability, which are crucial for effective antiviral action .
Antimalarial Activity
The compound is also being investigated for its antimalarial properties. Preliminary studies have shown that it may interfere with critical biochemical pathways in the malaria parasite, Plasmodium falciparum. In vivo tests on infected mice indicated that this compound could exhibit some degree of bioavailability and effectiveness against malaria .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed that the unique physicochemical properties conferred by the trifluoromethyl and pyridine moieties play a significant role in its interaction with biological targets. This may involve inhibition of key enzymes or disruption of essential cellular processes within pathogens .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-imidazole | Imidazole ring | Antimicrobial |
| 3-Chloro-5-(trifluoromethyl)-pyridine | Pyridine ring | Antiviral |
| Benzimidazole derivatives | Benzene fused with imidazole | Anticancer |
The structural uniqueness of this compound enhances both its solubility and biological activity compared to other derivatives lacking such features .
Study 1: Antiviral Efficacy
A recent study published in MDPI explored various N-heterocycles for their antiviral properties, highlighting compounds similar to this compound. The findings revealed that certain derivatives demonstrated EC50 values in the low micromolar range against respiratory syncytial virus (RSV) replication, indicating promising antiviral potential .
Study 2: Antimalarial Activity
In another investigation focused on antimalarial drug discovery, researchers tested the compound on Plasmodium falciparum-infected mice. The results indicated a reduction in parasitemia levels, suggesting that the compound could effectively target malaria parasites. Further pharmacokinetic studies are warranted to assess its bioavailability and therapeutic index in clinical settings .
Scientific Research Applications
Physical Properties
- Molecular Weight : 319.67 g/mol
- Density : Approximately 1.58 g/cm³ (predicted)
- pKa : 10.26 (predicted)
Medicinal Chemistry
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1H-imidazole-2-carbohydrazide has shown potential biological activities that warrant further exploration through pharmacological studies. Key areas of application include:
- Antimicrobial Activity : The compound exhibits properties that may inhibit the growth of various microbial strains.
- Antiviral Potential : Its structural features suggest potential efficacy against viral infections, similar to other compounds with pyridine derivatives.
Agrochemical Applications
The compound's unique structure may also find applications in agricultural chemistry, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the stability and effectiveness of agrochemicals.
Synthesis and Derivatives
Research into the synthesis of this compound has highlighted methods for modifying its structure to enhance biological properties or to create derivatives with specific functionalities. The synthesis typically involves controlled reactions to ensure high yields and purity.
Pharmacological Studies
Initial studies have indicated that this compound may interact with various biological systems, potentially leading to therapeutic applications. Research is ongoing to elucidate its mechanisms of action and therapeutic potential.
Synthesis Optimization
Recent research has focused on optimizing the synthesis pathways for this compound, aiming to improve yield and reduce costs associated with production. This includes exploring alternative reaction conditions and catalysts.
Comparison with Similar Compounds
Structural Analogs with the 3-Chloro-5-(trifluoromethyl)-2-pyridinyl Group
The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is a common scaffold in agrochemicals. Key analogs include:
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula (C12H10ClF3N5O).
Key Observations:
- Functional Group Influence: Carbohydrazide vs. This could enhance target binding but reduce metabolic stability . Trifluoromethyl Role: The CF3 group in all analogs improves resistance to oxidative degradation, critical for field persistence in agrochemicals .
- Biological Activity: Fluopyram and Haloxyfop-methyl demonstrate that the pyridinyl moiety is versatile, enabling both fungicidal and herbicidal activity depending on the functional appendages.
Analogs with Varied Heterocyclic Systems
Table 2: Heterocyclic Modifications
Key Observations:
- Imidazole vs.
- Isoxazole Integration : The isoxazole ring in introduces a hydrogen-bond acceptor, which could improve binding to enzymes like acetolactate synthase in plants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
